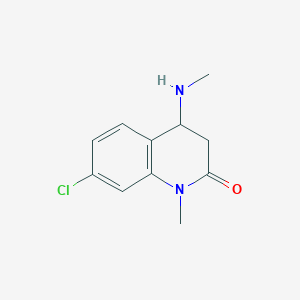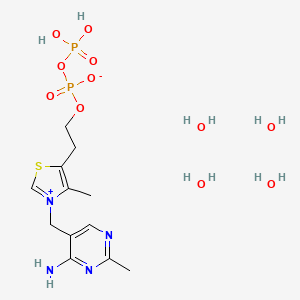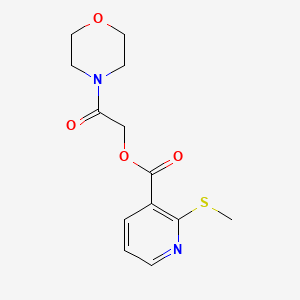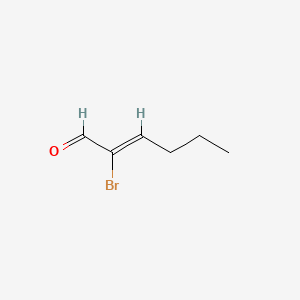![molecular formula C18H21N3OS B13357796 N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B13357796.png)
N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a benzyl group and a morpholinyl-substituted phenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 4-(4-morpholinyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The thiourea moiety is particularly important for its ability to stabilize transition states and intermediates in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N’-phenylthiourea
- N-benzyl-N’-[4-(4-morpholinyl)benzyl]thiourea
- N-benzyl-N’-[4-(4-morpholinyl)phenyl]urea
Uniqueness
N-benzyl-N’-[4-(4-morpholinyl)phenyl]thiourea is unique due to the presence of both the benzyl and morpholinyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The morpholinyl group enhances its solubility and bioavailability, while the benzyl group contributes to its stability and reactivity.
Propriétés
Formule moléculaire |
C18H21N3OS |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-benzyl-3-(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C18H21N3OS/c23-18(19-14-15-4-2-1-3-5-15)20-16-6-8-17(9-7-16)21-10-12-22-13-11-21/h1-9H,10-14H2,(H2,19,20,23) |
Clé InChI |
YZYBXXDHNWJIPW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=S)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)
![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)
![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)

![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)



![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)
